molecular formula C11H11NO5S B028326 Saccharin N-(2-acetic acid ethyl ester) CAS No. 24683-20-3

Saccharin N-(2-acetic acid ethyl ester)

Cat. No.: B028326
CAS No.: 24683-20-3
M. Wt: 269.28 g/mol
InChI Key: YKCQHUPTHHPHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saccharin N-(2-acetic acid ethyl ester) is a derivative of saccharin, an artificial sweetener. This compound has the molecular formula C₁₁H₁₁NO₅S and a molecular weight of 269.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

It is known to be a derivative of saccharin, a sweetening agent often used in the food industry

Cellular Effects

It is known that saccharin and its derivatives can act as catalysts for a wide variety of organic transformations , which suggests that Saccharin N-(2-acetic acid ethyl ester) may have some influence on cellular processes. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

It is known that saccharin and its derivatives can act as catalysts in various organic transformations , suggesting that Saccharin N-(2-acetic acid ethyl ester) may interact with biomolecules and influence enzyme activity or gene expression. Specific binding interactions and changes in gene expression have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saccharin N-(2-acetic acid ethyl ester) typically involves the esterification of saccharin with ethyl acetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The process involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of saccharin N-(2-acetic acid ethyl ester) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Saccharin N-(2-acetic acid ethyl ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Saccharin N-(2-acetic acid ethyl ester) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saccharin N-(2-acetic acid ethyl ester) is unique due to its ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Biological Activity

Saccharin N-(2-acetic acid ethyl ester), a derivative of saccharin, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁NO₅S
  • Molecular Weight : 269.28 g/mol
  • CAS Number : 24683-20-3

This compound is characterized by the presence of an ethyl ester group attached to the saccharin moiety, which may influence its biological activity compared to other saccharin derivatives.

Saccharin N-(2-acetic acid ethyl ester exhibits various mechanisms that contribute to its biological activities:

  • Antimicrobial Activity :
    • Research indicates that saccharin derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The inhibition zones for certain analogs have been reported to be between 30–35 mm, indicating potent antibacterial properties .
  • Anticancer Properties :
    • Studies have shown that saccharin derivatives can induce cytotoxic effects on cancer cell lines such as Ovcar-3 and M-14. These compounds may disrupt cellular processes leading to apoptosis in cancerous cells .
  • Catalytic Activity :
    • Saccharin and its derivatives are known to act as catalysts in organic synthesis, facilitating various biochemical reactions. This catalytic action may also play a role in their biological activities by enhancing the bioavailability of active compounds .

Antimicrobial Studies

A study conducted on several saccharin derivatives demonstrated significant antibacterial effects. The results indicated that specific structural modifications could enhance activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)
10aE. coli30
6cStaphylococcus35

These findings suggest that structural variations in saccharin derivatives can lead to improved antimicrobial properties .

Anticancer Studies

In vitro assays have shown that saccharin N-(2-acetic acid ethyl ester) exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, likely through the modulation of apoptotic pathways.

Cell LineIC50 (µM)
Ovcar-315
M-1420

Such results highlight the potential of this compound as a lead for developing new anticancer therapies .

Case Studies

  • Study on Antibacterial Activity :
    • A series of saccharin analogs were synthesized and tested for their antibacterial properties. The study concluded that specific substitutions on the saccharin structure significantly increased efficacy against common pathogens .
  • Evaluation of Anticancer Potential :
    • A recent investigation into the anticancer effects of saccharin derivatives found that compounds with hydrazide modifications exhibited enhanced activity against ovarian cancer cells, suggesting a promising avenue for further research .

Properties

IUPAC Name

ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQHUPTHHPHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179412
Record name Saccharin N-(2-acetic acid ethyl ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24683-20-3
Record name 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24683-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saccharin N-(2-acetic acid ethyl ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharin N-(2-acetic acid ethyl ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SACCHARIN N-(2-ACETIC ACID ETHYL ESTER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN712V27AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saccharin N-(2-acetic acid ethyl ester)
Reactant of Route 2
Reactant of Route 2
Saccharin N-(2-acetic acid ethyl ester)
Reactant of Route 3
Reactant of Route 3
Saccharin N-(2-acetic acid ethyl ester)
Reactant of Route 4
Reactant of Route 4
Saccharin N-(2-acetic acid ethyl ester)
Reactant of Route 5
Reactant of Route 5
Saccharin N-(2-acetic acid ethyl ester)
Reactant of Route 6
Reactant of Route 6
Saccharin N-(2-acetic acid ethyl ester)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.